
(E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
Several studies have focused on the synthesis of quinazolinone derivatives and their evaluation for antimicrobial activities. For instance, Patel and Shaikh (2011) and Desai, Shihora, and Moradia (2007) synthesized new quinazolinone derivatives, assessing their effectiveness against various bacterial and fungal strains. These compounds demonstrated promising antibacterial and antifungal properties, suggesting their potential in addressing microbial resistance issues (Patel & Shaikh, 2011; Desai, Shihora, & Moradia, 2007).
Anti-inflammatory and Analgesic Properties
Research by Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, evaluating them for anti-inflammatory and analgesic activities. These compounds showcased significant potential, indicating their utility in developing new therapeutic agents for treating inflammation and pain (Farag et al., 2012).
Antioxidant and Anticholinesterase Effects
Kurt et al. (2015) explored the synthesis of coumarylthiazole derivatives with aryl urea/thiourea groups, assessing their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. These compounds exhibited significant inhibitory activity, highlighting their potential in treating neurological disorders (Kurt et al., 2015).
DNA-binding Capabilities
Garofalo et al. (2010) synthesized N-alkylanilinoquinazoline derivatives and studied their potential as DNA intercalating agents. This study revealed that certain compounds significantly interact with DNA, suggesting applications in cancer therapy and genetic research (Garofalo et al., 2010).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-chloroaniline with ethyl acetoacetate to form 3-(3-chlorophenyl)-3-oxopropanenitrile. This intermediate is then reacted with 2-propyl-3H-quinazolin-4-one to form the desired product.", "Starting Materials": [ "3-chloroaniline", "ethyl acetoacetate", "2-propyl-3H-quinazolin-4-one" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(3-chlorophenyl)-3-oxopropanenitrile.", "Step 2: Reaction of 3-(3-chlorophenyl)-3-oxopropanenitrile with 2-propyl-3H-quinazolin-4-one in the presence of a base such as potassium carbonate to form (E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS No. |
899972-78-2 |
Molecular Formula |
C18H17ClN4O2 |
Molecular Weight |
356.81 |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-10-23-16(14-8-3-4-9-15(14)21-18(23)25)22-17(24)20-13-7-5-6-12(19)11-13/h3-9,11H,2,10H2,1H3,(H2,20,22,24) |
InChI Key |
JFSHCNBTEIBJHH-CJLVFECKSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


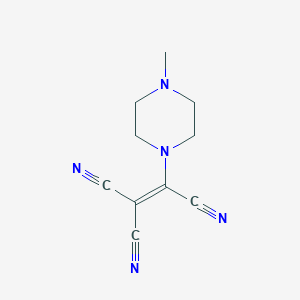

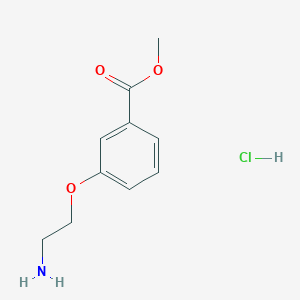
![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2751734.png)
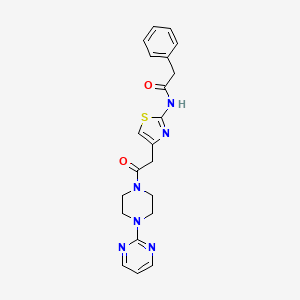
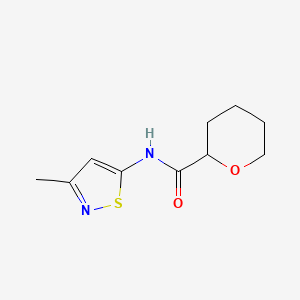
![4-(N,N-dipropylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2751740.png)
![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2751741.png)
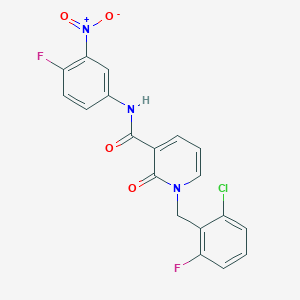
![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpyrrolidine-2-carboxamide](/img/structure/B2751747.png)
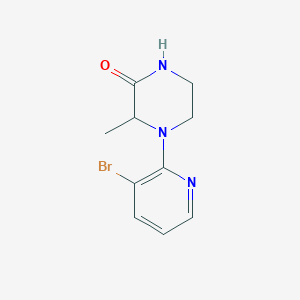
![1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2751749.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2751752.png)
